2-Amino-4-phenyl-3-thiophenecarbonitrile 2-Amino-4-phenyl-3-thiophenecarbonitrile
Brand Name: Vulcanchem
CAS No.: 4651-73-4
VCID: VC2345064
InChI: InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2
SMILES: C1=CC=C(C=C1)C2=CSC(=C2C#N)N
Molecular Formula: C11H8N2S
Molecular Weight: 200.26 g/mol

2-Amino-4-phenyl-3-thiophenecarbonitrile

CAS No.: 4651-73-4

Cat. No.: VC2345064

Molecular Formula: C11H8N2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-phenyl-3-thiophenecarbonitrile - 4651-73-4

Specification

CAS No. 4651-73-4
Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
IUPAC Name 2-amino-4-phenylthiophene-3-carbonitrile
Standard InChI InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2
Standard InChI Key RMSVWOYCWFNSCM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=C2C#N)N
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=C2C#N)N

Introduction

Chemical Properties and Structure

Basic Properties

2-Amino-4-phenyl-3-thiophenecarbonitrile (CAS: 4651-73-4) is a heterocyclic compound with a molecular formula of C11H8N2S and a molecular weight of 200.26 g/mol . It belongs to the thiophene family of compounds, which are known for their aromaticity and stability. The compound features a thiophene ring with three key functional groups: an amino group at position 2, a phenyl ring at position 4, and a carbonitrile (cyano) group at position 3.

The basic physicochemical properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile

PropertyValue
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
CAS Number4651-73-4
AppearanceNot specified in literature
SolubilitySoluble in organic solvents
Creation Date2005-09-16
Modification Date2025-04-05

Structural Identifiers

For accurate identification in chemical databases, 2-Amino-4-phenyl-3-thiophenecarbonitrile can be represented using various chemical identifiers as detailed in Table 2 .

Table 2: Structural Identifiers for 2-Amino-4-phenyl-3-thiophenecarbonitrile

Identifier TypeValue
IUPAC Name2-amino-4-phenylthiophene-3-carbonitrile
InChIInChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2
InChIKeyRMSVWOYCWFNSCM-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=CSC(=C2C#N)N
Canonical SMILESN#Cc1c(N)scc1c1ccccc1

Structure-Activity Considerations

The unique arrangement of functional groups on the thiophene core contributes significantly to the compound's chemical reactivity and biological properties. The electron-rich thiophene ring, combined with the electron-withdrawing cyano group and the electron-donating amino group, creates a polarized structure with multiple sites for potential interactions with biological targets.

The phenyl group at position 4 increases the lipophilicity of the molecule, which can influence its ability to penetrate biological membranes. Meanwhile, the amino group at position 2 can participate in hydrogen bonding, serving as both a hydrogen bond donor and acceptor in interactions with biological macromolecules.

Synthesis Methods

Gewald Reaction Approach

The most common method for synthesizing 2-Amino-4-phenyl-3-thiophenecarbonitrile involves a modified Gewald reaction. This synthetic route typically proceeds through a Knoevenagel condensation followed by cyclization .

The synthesis can be broken down into the following steps:

  • Knoevenagel condensation between acetophenone derivatives, malononitrile, and sulfur to yield 2-(1-phenylethylidene)malononitrile derivatives

  • Subsequent Gewald's condensation to form the thiophene ring structure

The general experimental procedure involves:

Step 1: Synthesis of 2-(1-phenylethylidene)malononitrile

  • Reagents: 0.016 mol acetophenone, 0.019 mol malononitrile, 0.019 mol ammonium acetate

  • Conditions: Heating at 60°C for 7 hours

  • Workup: Addition of dichloromethane (30 mL), washing with water, drying over magnesium sulfate, filtering, and evaporating under reduced pressure

  • Purification: Recrystallization from methanol

Step 2: Synthesis of 2-aminothiophene-3-carbonitrile

  • Further reaction to form the thiophene ring structure through cyclization

Alternative Synthetic Routes

While the Gewald reaction remains the cornerstone for synthesizing 2-Amino-4-phenyl-3-thiophenecarbonitrile, researchers have explored alternative routes to improve yield, purity, and reaction conditions. These modifications often involve the use of different catalysts, solvents, or reaction conditions to optimize the synthesis process.

Biological Activities

Antimicrobial Properties

Research indicates that compounds similar to 2-Amino-4-phenyl-3-thiophenecarbonitrile exhibit significant antimicrobial and antifungal properties. These activities are attributed to the electron-rich nature of the thiophene ring and the presence of the amino group, which can interact with various biological targets.

Structure-Activity Relationships

ModificationImpact on Activity
Methoxy group at para position of phenylEnhanced lipophilicity, potentially improving membrane permeability
Halogen substituents on phenyl ringIncreased antimicrobial activity
Modification of the amino groupAltered hydrogen bonding capabilities

Applications in Research and Industry

Role as a Synthetic Intermediate

2-Amino-4-phenyl-3-thiophenecarbonitrile serves as an important building block in organic synthesis. The presence of reactive functional groups, particularly the amino and cyano groups, makes it a valuable intermediate for creating more complex molecular structures.

Development of Heterocyclic Derivatives

One significant application of this compound is in the synthesis of complex heterocyclic systems. For example, research has demonstrated its utility in constructing thieno[2,3-d]pyrimidine core systems through reactions with formaldehyde and other reagents .

The reaction of dihydrothiophenes with formaldehyde represents a new approach toward the construction of the thieno[2,3-d]pyrimidine core system, which has significant pharmaceutical importance .

Pharmaceutical and Agrochemical Applications

The derivatives of 2-Amino-4-phenyl-3-thiophenecarbonitrile are utilized in developing both pharmaceuticals and agrochemicals. Their biological activities make them candidates for:

  • Development of novel antibiotics

  • Antifungal agents

  • Herbicides and pesticides for agricultural applications

Analytical Methods and Characterization

Spectroscopic Analysis

The structural confirmation of 2-Amino-4-phenyl-3-thiophenecarbonitrile and its derivatives is typically accomplished through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for elucidating the structural details .

For related compounds like trans-2-Amino-5-benzoyl-4-(2-thienyl)-4,5-dihydrothiophene-3-carbonitrile, the following spectroscopic data have been reported:

  • IR spectrum: Characteristic bands at 3405, 3290, 3175 cm^-1 (NH2), 2202 cm^-1 (C≡N), and 1670 cm^-1 (C=O)

  • 1H NMR (400 MHz, DMSO-d6): Multiple signals corresponding to the various protons in the structure

  • 13C NMR (126 MHz, DMSO-d6): Signals confirming the carbon skeleton of the molecule

While this data is for a related compound, similar spectroscopic features would be expected for 2-Amino-4-phenyl-3-thiophenecarbonitrile, with appropriate modifications reflecting the structural differences.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is crucial. The recommended method involves selecting an appropriate solvent based on the compound's solubility profile. Once prepared, stock solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing .

Table 4: Stock Solution Preparation Guide for 2-Amino-4-phenyl-3-thiophenecarbonitrile

Starting AmountVolume for 1 mMVolume for 5 mMVolume for 10 mM
1 mg4.9935 mL0.9987 mL0.4994 mL
5 mg24.9676 mL4.9935 mL2.4968 mL
10 mg49.9352 mL9.9870 mL4.9935 mL

Storage recommendations:

  • At -80°C: Use within 6 months

  • At -20°C: Use within 1 month

  • To increase solubility: Heat to 37°C and oscillate in an ultrasonic bath

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-Amino-4-phenyl-3-thiophenecarbonitrile. A comparison with these analogs provides insights into structure-activity relationships and potential applications.

Table 5: Comparison with Structural Analogs

CompoundKey Structural DifferenceUnique Properties
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrileMethoxy group on phenyl ringEnhanced lipophilicity, improved membrane permeability
2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrileBromo and methylsulfonyl groupsDifferent biological activity profile
2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrileNaphthalene instead of phenylIncreased aromatic character, different binding properties

Functional Group Contributions

  • Amino group (position 2): Participates in hydrogen bonding, contributes to biological activity

  • Cyano group (position 3): Electron-withdrawing, affects electronic distribution in the molecule

  • Phenyl group (position 4): Increases lipophilicity, provides site for additional modifications

  • Thiophene core: Provides aromaticity and unique electronic properties

Future Research Directions

Emerging Applications

Recent advances in medicinal chemistry suggest potential new applications for thiophene derivatives like 2-Amino-4-phenyl-3-thiophenecarbonitrile:

  • Development of targeted anticancer agents

  • Creation of novel anti-inflammatory compounds

  • Exploration as modulators of specific enzyme systems

  • Application in materials science, particularly in conductive polymers

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